molecular formula C14H15ClFNO3S B2710224 Methyl 2-((1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034607-22-0

Methyl 2-((1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate

Cat. No. B2710224
CAS RN: 2034607-22-0
M. Wt: 331.79
InChI Key: BPEPZWJFHALQIA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 2-((1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate” is characterized by a pyrrolidine ring, a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Antihypertensive Activity

Research on related compounds highlights the synthesis and evaluation of thiosemicarbazides, triazoles, Schiff bases, and other derivatives as potential antihypertensive agents with α-blocking activity. These compounds exhibit promising pharmacological profiles with good efficacy and low toxicity, indicating their potential for therapeutic applications in managing hypertension (Abdel-Wahab et al., 2008).

Antibacterial and DNA Binding Studies

Another study focused on the antibacterial activity of fluorobenzylidene thiazole derivatives. These compounds showed significant activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis. Additionally, DNA binding studies revealed a strong affinity towards the DNA double helix, suggesting potential applications in targeting bacterial infections and genetic material interactions (Kamat et al., 2019).

Anti-Lung Cancer Activity

A novel fluoro-substituted benzo[b]pyran derivative demonstrated significant anti-lung cancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This suggests its potential as a therapeutic agent in treating lung cancer, showcasing the importance of fluoro-substituted compounds in medicinal chemistry (Hammam et al., 2005).

Heterocyclic Synthesis

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were studied for their reactivity towards various active methylene reagents, leading to the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This showcases the compound's versatility in synthesizing diverse heterocyclic compounds (Mohareb et al., 2004).

Luminescent Heterocyclic Compounds

Pyridylthiazoles were investigated for their absorption, fluorescence, and excitation spectra, revealing high luminescence and potential applications as metal sensors and laser dyes. The compounds demonstrated protonation-dependent stability and large Stokes shift values, highlighting their use in photophysical studies and applications (Grummt et al., 2007).

properties

IUPAC Name

methyl 2-[1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFNO3S/c1-20-13(18)8-21-10-4-5-17(7-10)14(19)11-3-2-9(16)6-12(11)15/h2-3,6,10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEPZWJFHALQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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